molecular formula C9H6BrF3O2 B8621349 1-(3-Bromo-4-hydroxy-5-trifluoromethylphenyl)ethanone

1-(3-Bromo-4-hydroxy-5-trifluoromethylphenyl)ethanone

Cat. No. B8621349
M. Wt: 283.04 g/mol
InChI Key: RWLYRGNXISQJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863269B2

Procedure details

4-Hydroxy-3-(trifluoromethyl)acetophenone (4 g) was initially introduced in acetonitrile (150 ml) and N-bromosuccinimide (4.5 g, dissolved in 100 ml acetonitrile) was added dropwise at −10° C. After addition was complete, the cooling bath was removed and the mixture was stirred for 5 h. After standing overnight, the volume of solvent was reduced to a quarter and the residue was treated with n-heptane/water. After separating off the organic phase, this was washed once with 5% strength sodium thiosulfate solution and once with water. The precipitate formed in the course of this (6.9 g) was filtered off with suction and directly reacted further in the next stage.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([C:11]([F:14])([F:13])[F:12])[CH:5]=1)=[O:3].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:8]1[CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=[C:6]([C:11]([F:12])([F:13])[F:14])[C:7]=1[OH:10]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)O)C(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the residue was treated with n-heptane/water
CUSTOM
Type
CUSTOM
Details
After separating off the organic phase
WASH
Type
WASH
Details
this was washed once with 5% strength sodium thiosulfate solution and once with water
CUSTOM
Type
CUSTOM
Details
The precipitate formed in the course of this (6.9 g)
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
directly reacted further in the next stage

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC=1C=C(C=C(C1O)C(F)(F)F)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.